5-Nitro-2-benzylbenzoxazole 5-Nitro-2-benzylbenzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14190637
InChI: InChI=1S/C14H10N2O3/c17-16(18)11-6-7-13-12(9-11)15-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
SMILES:
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol

5-Nitro-2-benzylbenzoxazole

CAS No.:

Cat. No.: VC14190637

Molecular Formula: C14H10N2O3

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-benzylbenzoxazole -

Specification

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
IUPAC Name 2-benzyl-5-nitro-1,3-benzoxazole
Standard InChI InChI=1S/C14H10N2O3/c17-16(18)11-6-7-13-12(9-11)15-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Standard InChI Key FHZMNFWNVLNNHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a benzoxazole core (a fusion of benzene and oxazole rings) with a nitro group at the 5-position and a benzyl substituent at the 2-position. Key properties include:

PropertyValue
IUPAC Name2-benzyl-5-nitro-1,3-benzoxazole
Molecular FormulaC₁₄H₁₀N₂O₃
Molecular Weight254.24 g/mol
Canonical SMILESC1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)N+[O-]
XLogP3-AA (Lipophilicity)3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The nitro group at C5 induces electron-withdrawing effects, polarizing the benzoxazole ring and enhancing reactivity in electrophilic substitutions .

Synthesis and Purification Strategies

Conventional Synthesis

The most widely reported method involves cyclocondensation of 2-amino-4-nitrophenol with phenylacetic acid derivatives in polyphosphoric acid (PPA) at 150–160°C . For example:

  • Step 1: React 2-amino-4-nitrophenol with phenylacetic acid in PPA for 2–4 hours.

  • Step 2: Neutralize the mixture with NaOH, extract with ethyl acetate, and purify via silica gel chromatography (yield: 66–91%) .

Catalytic Innovations

Recent advances employ magnetic nanoparticle-supported deep eutectic solvents (DES@MNP) to improve efficiency:

  • Conditions: Acetophenone, 2-nitrophenol, sulfur, and DABCO (1,4-diazabicyclo[2.2.2]octane) at 130°C for 16 hours.

  • Yield: 86–91% with >95% purity .

Table 1: Comparative Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
PPA-mediated cyclizationNone150–16066–7585–90
DES@MNP catalysisFe₃O₄ nanoparticles13086–91>95

Spectroscopic Characterization

FT-IR and Raman Analysis

  • Nitro Group Stretching: Asymmetric (1530 cm⁻¹) and symmetric (1350 cm⁻¹) vibrations confirm nitro substitution .

  • Benzoxazole Ring: C=N stretching at 1528 cm⁻¹ (IR) and 1529 cm⁻¹ (Raman) .

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 4.10 (s, 2H, CH₂), 7.20–8.10 (m, 9H, aromatic protons) .

  • ¹³C NMR: δ 162.5 (C=N), 148.2 (C-NO₂), 135.4–125.3 (aromatic carbons) .

UV-Vis Spectroscopy

  • λmax: 290 nm (π→π* transition of benzoxazole) and 350 nm (n→π* transition of nitro group) .

Biological Activities and Mechanisms

Antimicrobial Activity

5-Nitro-2-benzylbenzoxazole exhibits broad-spectrum activity:

Table 2: Antimicrobial Efficacy (MIC Values)

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Mechanistically, the nitro group generates reactive oxygen species (ROS), disrupting microbial DNA and proteins .

Antiparasitic Applications

Against Trypanosoma cruzi (Chagas disease):

  • IC₅₀: 0.41 µM (intracellular amastigotes), surpassing benznidazole (IC₅₀: 1.17 µM) .

  • Selectivity Index: >100 (cardiac cells vs. parasites) .

Pharmacological and Toxicological Profiles

Pharmacokinetics

  • Lipophilicity (LogP): 3.2, favoring blood-brain barrier penetration .

  • Metabolism: Hepatic reduction of the nitro group to hydroxylamine intermediates .

Toxicity

  • Acute Toxicity (Mice): No adverse effects at 200 mg/kg .

  • Genotoxicity: Nitroreductase-mediated DNA adduct formation requires further study .

Future Directions

Structural Optimization

  • Nitro Group Replacement: Sulfonamide or trifluoromethyl groups to reduce mutagenicity .

  • Combination Therapy: Synergy with benznidazole (79–91% parasitemia reduction) .

Drug Delivery Systems

  • Nanoparticle Encapsulation: Improve bioavailability and target specificity .

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